molecular formula C27H44O2 B077053 Cholestane-3,6-dione CAS No. 13492-22-3

Cholestane-3,6-dione

Cat. No. B077053
CAS RN: 13492-22-3
M. Wt: 400.6 g/mol
InChI Key: LNGLEOIUQBVRRY-JYQHCDCXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cholestane-3,6-dione, also known as 3,6-diketocholestane, is a steroid compound with a unique chemical structure. It is a derivative of cholesterol and has been found to have various biochemical and physiological effects. In recent years, there has been an increasing interest in the synthesis, mechanism of action, and potential applications of cholestane-3,6-dione.

Mechanism Of Action

The mechanism of action of cholestane-3,6-dione is complex and not fully understood. It is believed to act by modulating the activity of various enzymes and receptors, including cytochrome P450 enzymes, peroxisome proliferator-activated receptors (PPARs), and nuclear factor-kappa B (NF-κB). It has also been shown to inhibit the production of reactive oxygen species (ROS) and to scavenge free radicals, thereby reducing oxidative stress.

Biochemical And Physiological Effects

Cholestane-3,6-dione has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation, enhance insulin sensitivity, and improve lipid metabolism. In addition, it has been found to have neuroprotective effects and to improve cognitive function.

Advantages And Limitations For Lab Experiments

One advantage of cholestane-3,6-dione is its ability to modulate the activity of various enzymes and receptors, making it a valuable tool for studying these processes. However, its complex synthesis and purification process can be a limitation for lab experiments. In addition, its mechanism of action is not fully understood, making it difficult to interpret experimental results.

Future Directions

There are several future directions for research on cholestane-3,6-dione. One area of interest is its potential as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative disorders. Another area of research is the development of new synthesis methods and purification techniques to improve the yield and purity of cholestane-3,6-dione. Finally, further studies are needed to fully understand the mechanism of action of cholestane-3,6-dione and its effects on various biochemical and physiological processes.

Synthesis Methods

Cholestane-3,6-dione can be synthesized through various methods, including oxidation of cholesterol using strong oxidizing agents such as chromium trioxide, potassium permanganate, and sodium periodate. Another method involves the use of enzymes such as cholesterol oxidase and cholesterol dehydrogenase. The synthesis of cholestane-3,6-dione is a complex process that requires careful control of reaction conditions and purification steps.

Scientific Research Applications

Cholestane-3,6-dione has been extensively studied for its potential applications in various fields of scientific research. It has been found to have antioxidant, anti-inflammatory, and anticancer properties. In addition, it has been shown to modulate the activity of various enzymes and receptors, making it a promising candidate for drug development.

properties

CAS RN

13492-22-3

Product Name

Cholestane-3,6-dione

Molecular Formula

C27H44O2

Molecular Weight

400.6 g/mol

IUPAC Name

(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-dione

InChI

InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-25(29)24-15-19(28)11-13-27(24,5)23(20)12-14-26(21,22)4/h17-18,20-24H,6-16H2,1-5H3/t18-,20+,21-,22+,23+,24?,26-,27-/m1/s1

InChI Key

LNGLEOIUQBVRRY-JYQHCDCXSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)C4[C@@]3(CCC(=O)C4)C)C

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(=O)C4)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(=O)C4)C)C

synonyms

5alpha-cholestane-3,6-dione
5beta-cholestane-3,6-dione
cholestane-3,6-dione
cholestane-3,6-dione, (5alpha)-isome

Origin of Product

United States

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